Muscarine

Descripción general

Descripción

La muscarina es un alcaloide natural que se encuentra en ciertos hongos, particularmente en especies como Inocybe y Clitocybe. Fue aislada por primera vez del hongo Amanita muscaria por los químicos alemanes Oswald Schmiedeberg y Richard Koppe en 1869 . La muscarina es conocida por su capacidad de imitar al neurotransmisor acetilcolina, afectando así el sistema nervioso parasimpático .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de muscarina implica varios pasos, comenzando desde precursores fácilmente disponiblesLas condiciones de reacción típicamente involucran el uso de ácidos o bases fuertes para facilitar la ciclización y las posteriores transformaciones de grupos funcionales .

Métodos de producción industrial: La producción industrial de muscarina no es común debido a su abundancia natural en ciertos hongos. cuando se requiere, puede sintetizarse utilizando las rutas sintéticas mencionadas anteriormente bajo condiciones controladas para garantizar la pureza y el rendimiento .

Análisis De Reacciones Químicas

Reactions and Interactions

-

Muscarinic Acetylcholine Receptors : Muscarine functions by mimicking acetylcholine, binding to muscarinic acetylcholine receptors . These receptors are classified into five subtypes (M1-M5), which are found in different tissues and mediate various responses .

-

M2 and M3 subtypes are predominant in peripheral autonomic tissues .

-

M1 and M4 subtypes are more abundant in the brain and autonomic ganglia .

-

Odd-numbered receptors (M1, M3, M5) interact with Gq proteins to stimulate phosphoinositide hydrolysis and increase intracellular calcium levels .

-

Even-numbered receptors (M2, M4) interact with Gi proteins to inhibit adenylyl cyclase, reducing intracellular cAMP concentration .

-

-

Hydrogen Bonding : this compound derivatives can form stabilizing hydrogen bonds. For instance, the N-[(2R,3S)-(3-hydroxyoxolan-2-yl)methyl]pyridinium cation interacts with a tosyl anion through an O–H···O hydrogen bond, forming a dimer .

Toxicology

This compound poisoning induces typical symptoms due to the activation of the parasympathetic nervous system . These symptoms include:

-

Bradycardia (slow heart rate) and hypotension (low blood pressure)

-

Abdominal cramping, increased gastric acid secretion, diarrhea, and polyuria (frequent urination)

-

In severe cases, tremor, convulsions, hypothermia, circulatory collapse, and potential cardiac arrest can occur .

Analysis of this compound

-

LC-MS/MS Method :

-

Samples are extracted using a methanol and deionized water mixture .

-

The extracted sample is analyzed using a Thermo Electron Surveyor Autosampler Plus, injecting it onto a Phenomenex Gemini reverse phase C18 column .

-

HPLC is performed with a Thermo Electron Surveyor MS Pump Plus, maintaining a column temperature of 25°C and a flow rate of 150 µL/min .

-

The eluent is introduced into a Thermo Electron TSQ Quantum Discovery Max triple quadrupole MS for ion detection .

-

This compound detection uses selected reaction monitoring (SRM) for specific parent mass-to-charge (m/z) to product m/z combinations .

Data for this compound Detection and Analysis

| Parameter | Condition/Value |

| ------------------------------ | ---------------------------------------------------------------------------------------- |

| Extraction Solvent | 4:1 Methanol: Deionized H2O |

| Column | Phenomenex Gemini C18 |

| Column Temperature | 25°C |

| Flow Rate | 150 µL/min |

| Mobile Phases | HPLC grade water (A) and Acetonitrile (B) |

| Gradient Elution Profile | t) 0 min, 15% A, 85% B; t) 2 min, 15% A, 85% B; t) 4 min, 95% A, 5% B; t) 14, 95% A, 5% B; t) 16, 15% A, 85% B; t) 18, 15% A, 85% B |

| ESI Spray Voltage | 4500 V (positive ion mode) |

| Sheath Gas | Nitrogen (40 psi) |

| Capillary Temperature | 290°C |

| Collision Gas | Argon (1.5 mTorr) |

| SRM Transitions (m/z) | 174–57, 174–115, 174–60, 174–97 |

| Collision Energy (eV) | 19, 16, 19, 17 |

| Scan Time | 0.05 s |

| Scan Width | 0.1 m/z |

-

Aplicaciones Científicas De Investigación

Pharmacological Properties of Muscarine

This compound is known for its ability to activate muscarinic receptors, which are G-protein coupled receptors involved in numerous physiological processes. The compound exhibits several notable pharmacological effects:

- Parasympathomimetic Effects : this compound mimics the action of acetylcholine, leading to increased secretions in glands, decreased heart rate, and enhanced smooth muscle contraction. Its action is generally slower but more prolonged than that of acetylcholine due to its resistance to hydrolysis by acetylcholinesterase .

- Receptor Subtype Selectivity : this compound primarily targets M1, M2, and M3 muscarinic receptors. The M1 receptor is associated with cognitive function and memory, while M2 and M3 receptors are involved in cardiovascular and glandular functions, respectively .

Medical Applications

This compound has been explored for various therapeutic applications:

- Treatment of Glaucoma : Muscarinic agonists are utilized to reduce intraocular pressure by facilitating aqueous humor outflow through the trabecular meshwork. This application is particularly beneficial in managing glaucoma patients .

- Gastrointestinal Disorders : this compound can stimulate gastrointestinal motility and is thus used in treating conditions like postoperative ileus and congenital megacolon. However, caution is advised as it may exacerbate conditions involving gastrointestinal obstruction .

- Urinary Retention : The compound can aid in bladder contraction, making it useful for treating urinary retention conditions .

- Xerostomia : Muscarinic agonists are effective in stimulating saliva production in patients suffering from dry mouth due to various causes, including medication side effects and Sjögren's syndrome .

Toxicological Insights

While this compound has therapeutic potential, it is also associated with toxicity, particularly when derived from certain mushrooms such as Inocybe virosa. Case studies have documented cholinergic poisoning resulting from this compound ingestion, characterized by symptoms like hypersalivation, miosis (constriction of pupils), and bradycardia (slow heart rate). Understanding these toxic effects is crucial for developing antidotes or treatments for mushroom poisoning .

Cholinergic Mushroom Poisoning

A review of cases involving this compound poisoning highlighted the absence of central nervous system effects despite significant peripheral symptoms. This suggests that while this compound affects peripheral cholinergic systems profoundly, its central effects may be limited due to poor blood-brain barrier penetration .

Pharmacokinetics in Animal Models

Studies using New Zealand white rabbits demonstrated rapid accumulation of this compound in specific body regions post-administration. This research provides insights into the distribution and potential hepatotoxicity associated with this compound exposure from natural sources .

Summary Table of this compound Applications

Mecanismo De Acción

La muscarina ejerce sus efectos uniéndose y activando los receptores de acetilcolina muscarínicos, que son receptores acoplados a proteínas G que se encuentran en varios tejidos de todo el cuerpo. Esta activación conduce a una cascada de eventos intracelulares, incluida la liberación de segundos mensajeros como los iones calcio, que finalmente dan como resultado respuestas fisiológicas como la contracción del músculo liso, la secreción glandular y la modulación de la frecuencia cardíaca .

Comparación Con Compuestos Similares

La muscarina a menudo se compara con otros compuestos colinérgicos, como:

Acetilcolina: El neurotransmisor natural que imita la muscarina.

Pilocarpina: Otro agonista muscarínico utilizado en el tratamiento del glaucoma.

Betanecol: Un agonista muscarínico sintético utilizado para tratar la retención urinaria

Singularidad: La singularidad de la muscarina radica en su ocurrencia natural y su capacidad para activar selectivamente los receptores muscarínicos sin afectar los receptores nicotínicos, que son otra clase de receptores de acetilcolina .

Actividad Biológica

Muscarine is a naturally occurring alkaloid primarily found in certain mushroom species, such as those in the Inocybe and Clitocybe genera. It is known for its potent action on muscarinic acetylcholine receptors (mAChRs), which play a crucial role in the parasympathetic nervous system. This compound's pharmacological activities include effects on neurotransmitter release, modulation of autonomic functions, and implications in poisoning cases due to mushroom ingestion.

This compound acts as an agonist for muscarinic receptors, specifically affecting the M1, M2, and M3 subtypes. Its binding to these receptors leads to various physiological responses:

- M1 Receptors : Primarily located in the central nervous system (CNS), activation of M1 receptors is associated with cognitive functions and memory enhancement.

- M2 Receptors : Found in the heart and presynaptic terminals, M2 receptor activation generally inhibits neurotransmitter release and decreases heart rate.

- M3 Receptors : Located in smooth muscles and glands, M3 activation results in increased glandular secretions and smooth muscle contraction.

Pharmacological Effects

This compound exhibits a range of pharmacological effects, including:

- Neurotransmitter Release Modulation : Research indicates that this compound can both enhance and inhibit acetylcholine (ACh) release depending on the receptor subtype involved. For instance, at low depolarizing stimuli, this compound enhances ACh release via M1 receptors but inhibits it through M2 receptors .

- Cholinergic Toxicity : Ingestion of this compound-containing mushrooms can lead to cholinergic toxicity characterized by symptoms such as bradycardia, miosis, salivation, and gastrointestinal distress. Case studies have documented severe outcomes from this compound poisoning .

Table: Summary of this compound's Effects on mAChR Subtypes

| Receptor Type | Location | Effect of this compound |

|---|---|---|

| M1 | CNS | Enhances cognitive function |

| M2 | Heart | Decreases heart rate |

| M3 | Smooth Muscle/Glands | Increases secretion/contraction |

Case Studies

Several documented cases illustrate the clinical implications of this compound exposure:

- Cholinergic Mushroom Poisoning : A study reported two cases where patients exhibited classic cholinergic symptoms after consuming mushrooms containing this compound. Urinalysis confirmed this compound presence, highlighting its role in poisoning incidents .

- Fatal Outcomes : Historical records indicate fatalities linked to this compound poisoning, particularly in vulnerable populations such as children and the elderly. One case involved an 11-year-old who succumbed to severe parasympathetic overdrive .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Neuroprotective Potential : Some research suggests that muscarinic agonists may have neuroprotective effects against neurodegenerative diseases like Alzheimer's by enhancing cholinergic signaling .

- Pharmacological Tools : Muscarinic toxins derived from snake venoms have been identified as valuable tools for studying mAChR functions due to their high specificity and affinity for different receptor subtypes .

Table: Key Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Neurotransmitter Release | Dual effect observed at neuromuscular junctions |

| Cholinergic Toxicity | Documented symptoms and clinical outcomes |

| Neuroprotective Effects | Potential benefits for Alzheimer's treatment |

Propiedades

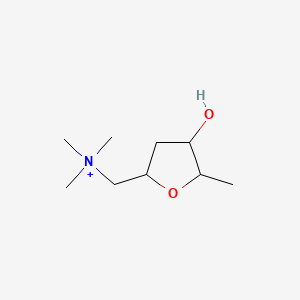

IUPAC Name |

(4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOFGTXDASPNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018055 | |

| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7619-12-7, 300-54-9 | |

| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4R,5S)-Muscarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.